3-(4,6-Dichloropyrimidin-5-yl)propanenitrile
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Overview
Description
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is a chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propanenitrile group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbonitrile
- 4,6-Dichloro-5-pyrimidinecarbonitrile
- 4,6-Dichloro-5-cyanopyrimidine
Uniqueness
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is unique due to the presence of the propanenitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
3-(4,6-dichloropyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2 |
InChI Key |
KCOAJQDHGLGIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCC#N)Cl |
Origin of Product |
United States |
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